A Technical Guide to the Chemical Properties of Diacetyloxylead Trihydrate (Lead(II) Acetate Trihydrate)
A Technical Guide to the Chemical Properties of Diacetyloxylead Trihydrate (Lead(II) Acetate Trihydrate)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical properties of diacetyloxylead trihydrate, more commonly known as lead(II) acetate trihydrate. This document moves beyond a simple recitation of facts to explore the underlying causality of the compound's behavior, offering field-proven insights and validated experimental protocols for its characterization. As a compound with historical significance and modern applications ranging from organic synthesis to materials science, a thorough understanding of its chemical nature is paramount for its safe and effective use.
Compound Identification and Nomenclature
For clarity and unambiguous identification, the compound is characterized by several key identifiers:
-
Systematic IUPAC Name: Lead(II) ethanoate trihydrate
-
Common Names: Lead(II) acetate trihydrate, Plumbous acetate, Lead diacetate trihydrate.[1]
-
Historical Names: Sugar of Lead, Salt of Saturn, Goulard's powder.[1][2]
Core Physicochemical Properties
The fundamental physical and chemical properties of lead(II) acetate trihydrate are summarized in the table below. These constants are critical for experimental design, safety assessments, and predicting the compound's behavior in various systems.
| Property | Value | Source(s) |
| Molar Mass | 379.33 g/mol | [1][3] |
| Appearance | White to colorless efflorescent monoclinic crystalline substance or powder. | [1][3][8] |
| Odor | Slightly acetic. | [1][8] |
| Density | 2.55 g/cm³ | [1][3][9] |
| Melting Point | ~75 °C (167 °F), with decomposition. | [1][3][6] |
| pH of Aqueous Solution | 5.5 - 6.5 (50 g/L in H₂O at 20 °C). | [10] |
| Solubility in Water | 44.31 g/100 mL at 20 °C; 218.3 g/100 mL at 50 °C. | [1] |
| Solubility in Other Solvents | Soluble in glycerin; slightly soluble in ethanol; insoluble in acetone. | [1][2][8][11][12] |
Structural and Coordination Chemistry
The solid-state structure of lead(II) acetate trihydrate is fundamental to understanding its physical properties and reactivity. It crystallizes in a monoclinic system and exists not as discrete molecules but as a one-dimensional coordination polymer.[1][13] This polymeric nature arises from the complex coordination environment of the lead(II) ion.
Each Pb²⁺ center is coordinated by nine oxygen atoms.[1][13] The coordination sphere is comprised of:
-
Three oxygen atoms from the three water molecules of hydration.
-
Four oxygen atoms from two bidentate acetate groups, which chelate the same lead atom.
-
Two oxygen atoms from two additional acetate groups that act as bridges to adjacent lead atoms, forming the polymer chain.
This coordination results in a monocapped square antiprism geometry at the lead center.[1][13] This intricate structure explains the compound's high solubility in water, as the polar water molecules can effectively solvate the lead centers and disrupt the polymeric chains.
Caption: Coordination sphere of the Pb(II) ion in the trihydrate form.
Thermal Stability and Decomposition Pathway
The thermal behavior of lead(II) acetate trihydrate is a multi-stage process, the understanding of which is critical for its use in materials synthesis and applications involving elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for elucidating this pathway.[14][15]
-
Dehydration: Upon heating, the compound first loses its water of crystallization. The process begins around 75 °C, coinciding with its melting point, and leads to the formation of intermediates like a hemihydrate (Pb(OAc)₂·½H₂O).[1][14]
-
Decomposition to Basic Acetates: As the temperature increases above 200 °C, the anhydrous salt decomposes into various basic lead acetates, such as Pb₄O(OAc)₆ and Pb₂O(OAc)₂.[1][14][15]
-
Final Decomposition: Under fire conditions or at higher temperatures, the final decomposition products are toxic lead oxides and carbon oxides.[6]
This decomposition pathway highlights the necessity of precise temperature control in experimental setups to avoid the formation of unintended byproducts.
Caption: Thermal decomposition workflow of lead(II) acetate trihydrate.
Chemical Reactivity and Incompatibilities
Lead(II) acetate trihydrate exhibits reactivity characteristic of a soluble metal salt of a weak acid.
-
Reaction with Hydrogen Sulfide: A key reaction is with hydrogen sulfide (H₂S) gas or sulfide ions in solution. This reaction produces a grey-black precipitate of lead(II) sulfide (PbS), a highly insoluble salt.[1][16][17] This distinct color change forms the basis of a common qualitative test for H₂S.[1][16]
-
Pb(CH₃COO)₂(aq) + H₂S(g) → PbS(s) + 2CH₃COOH(aq)
-
-
Reaction with Acids: It reacts with strong acids to form other lead salts. For instance, with hydrochloric acid, it precipitates the sparingly soluble lead(II) chloride.[18]
-
Pb(CH₃COO)₂(aq) + 2HCl(aq) → PbCl₂(s) + 2CH₃COOH(aq)
-
-
Reaction with Atmospheric Carbon Dioxide: Aqueous solutions of lead(II) acetate are susceptible to absorbing carbon dioxide from the air, which leads to the precipitation of insoluble basic lead carbonates, making freshly prepared solutions essential for quantitative work.[8][19]
-
Incompatibilities: The compound is incompatible with a wide range of substances, including sulfates, citrates, tartrates, chlorides, carbonates, alkalis, resorcinol, salicylic acid, phenol, and strong oxidizing agents.[19] Mixing with these can lead to precipitation or hazardous reactions.
Experimental Protocols for Characterization
To ensure the identity, purity, and integrity of lead(II) acetate trihydrate in a research setting, the following protocols are recommended.
Protocol 6.1: Thermal Gravimetric Analysis (TGA) for Hydration State Verification
-
Objective: To quantitatively determine the mass percentage of water of hydration and confirm the thermal decomposition profile.
-
Causality: TGA measures mass loss as a function of temperature. For Pb(CH₃COO)₂·3H₂O (molar mass 379.33 g/mol ), the three water molecules (molar mass 54.045 g/mol ) constitute 14.25% of the total mass. A mass loss corresponding to this value upon heating to ~150°C provides strong evidence for the correct trihydrate form.
-
Methodology:
-
Calibrate the TGA instrument using appropriate standards for mass and temperature.
-
Place 5-10 mg of the lead(II) acetate trihydrate sample into a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature (~25 °C) to 600 °C at a controlled rate of 10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative side reactions.
-
Record the mass loss as a function of temperature.
-
-
Self-Validation: The resulting thermogram should show a distinct mass loss step corresponding to ~14.25% between 75 °C and 150 °C. Subsequent mass loss steps should align with the known decomposition pathway to basic acetates and finally to lead oxide.
Protocol 6.2: Qualitative Test for Sulfide Gas (H₂S)
-
Objective: To rapidly detect the presence of hydrogen sulfide gas.
-
Causality: This protocol leverages the rapid and highly specific reaction between lead(II) ions and sulfide ions to form a visually distinct, dark precipitate of lead(II) sulfide.[17]
-
Methodology:
-
Prepare a test strip by moistening a piece of filter paper with a 5% aqueous solution of lead(II) acetate trihydrate.
-
Expose the moistened paper to the gas stream or atmosphere being tested.
-
Observe for any color change on the paper.
-
-
Self-Validation: The immediate formation of a grey, brown, or black stain (PbS) on the paper is a positive and trustworthy indication of the presence of H₂S.[1][16] The absence of a color change indicates the gas is not present at detectable levels.
Safety, Handling, and Disposal
Lead(II) acetate trihydrate is a highly toxic substance and must be handled with extreme caution.
-
Toxicity: It is a known human reproductive toxicant that may damage fertility or the unborn child (GHS Hazard H360).[6][7] It is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure, leading to lead poisoning.[7][20]
-
Environmental Hazard: The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard H410).[6][20] Discharge into the environment must be strictly avoided.[6]
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated, and locked area.[6] Keep containers tightly closed and protect from air and light.[6]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[6] Aqueous waste can be treated by adding sulfuric acid to precipitate the lead as highly insoluble lead(II) sulfate, which can then be removed by filtration and disposed of as solid hazardous waste.[1]
Conclusion
Diacetyloxylead trihydrate is a compound with a rich set of chemical properties that make it a valuable reagent in both classical chemistry and modern materials science. Its well-defined coordination chemistry, predictable thermal decomposition, and characteristic reactivity are key to its utility. However, these properties are inextricably linked to its severe toxicity. For the intended audience of researchers and scientists, a disciplined and informed approach, grounded in the principles outlined in this guide, is essential for harnessing its capabilities while ensuring the highest standards of safety and environmental stewardship.
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